molecular formula C26H34O3Si2 B14597226 Triethoxy[2-(triphenylsilyl)ethyl]silane CAS No. 61210-76-2

Triethoxy[2-(triphenylsilyl)ethyl]silane

Cat. No.: B14597226
CAS No.: 61210-76-2
M. Wt: 450.7 g/mol
InChI Key: QLEZKMAUDOAMAK-UHFFFAOYSA-N
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Description

Triethoxy[2-(triphenylsilyl)ethyl]silane is a silane coupling agent characterized by a unique hybrid structure combining ethoxy, ethyl, and bulky triphenylsilyl groups.

Properties

CAS No.

61210-76-2

Molecular Formula

C26H34O3Si2

Molecular Weight

450.7 g/mol

IUPAC Name

triethoxy(2-triphenylsilylethyl)silane

InChI

InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3

InChI Key

QLEZKMAUDOAMAK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

Preparation Methods

Platinum-Catalyzed Hydrosilylation

Platinum-based catalysts, particularly hexachloroplatinic acid (H₂PtCl₆), dominate industrial-scale hydrosilylation due to their high efficiency and selectivity. The reaction typically involves:

  • Vinyltriphenylsilane as the unsaturated substrate.
  • Triethoxysilane (HSi(OCH₂CH₃)₃) as the silicon hydride donor.

Procedure :

  • Reactant Ratio : A molar ratio of 1:1–1.3 (vinyltriphenylsilane:triethoxysilane) ensures minimal byproduct formation.
  • Catalyst Loading : 1.2 × 10⁻⁶ moles of platinum per mole of silane.
  • Solvent System : Toluene or isopropyl alcohol, with alcohol additives (e.g., ethanol) enhancing selectivity.
  • Temperature : 70–80°C, maintained for 1–3 hours.

Mechanistic Insight :
The platinum catalyst facilitates a Chalk-Harrod mechanism, where oxidative addition of the Si–H bond to platinum precedes alkene coordination. Subsequent migratory insertion and reductive elimination yield the anti-Markovnikov adduct.

Yield Optimization :

  • Alcohol Additives : Methanol or ethanol (0.1–0.2 moles per mole of silane) suppress internal sililation byproducts, improving selectivity to >99%.
  • Distillation : Post-reaction vacuum distillation isolates the product at >99% purity.

Cobalt-Catalyzed Hydrosilylation

Alternative catalytic systems, such as cobalt-polyethylene glycol complexes, offer cost advantages under milder conditions:

  • Catalyst : γ-Al₂O₃-supported cobalt with polyethylene glycol.
  • Conditions : 80–90°C in toluene under argon.
  • Yield : Comparable to platinum systems (89–91%) but with longer reaction times (5–9 hours).

Limitations :

  • Narrower substrate scope compared to platinum.
  • Requires rigorous exclusion of moisture.

Organometallic Approaches

Grignard Reagent-Mediated Synthesis

While less common, Grignard reagents enable stepwise construction of the silyl-ethyl-silyl backbone:

  • Synthesis of 2-(Triphenylsilyl)ethylmagnesium Bromide :
    • React triphenylsilane with vinylmagnesium bromide.
  • Quenching with Triethoxysilane :
    • The Grignard reagent attacks triethoxysilane’s electrophilic silicon, forming the desired product.

Challenges :

  • Sensitivity to steric hindrance from triphenyl groups.
  • Lower yields (~70%) due to competing side reactions.

Comparative Analysis of Catalytic Systems

Parameter Platinum Catalyst Cobalt Catalyst
Temperature 70–80°C 80–90°C
Reaction Time 1–3 hours 5–9 hours
Selectivity >99% 98–99%
Byproducts <1% internal sililation <2% oligomerization
Catalyst Cost High Low

Industrial-Scale Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance heat transfer and scalability. Key advantages include:

  • Reduced Platinum Loading : 0.5–1.0 × 10⁻⁶ moles Pt per mole silane.
  • Improved Safety : Mitigates risks associated with exothermic hydrosilylation.

Solvent Recycling

Toluene and alcohol solvents are reclaimed via fractional distillation, reducing production costs by ~20%.

Emerging Methodologies

Photocatalytic Hydrosilylation

Preliminary studies suggest visible-light-driven catalysis using iridium complexes could enable room-temperature synthesis. Early-stage yields reach 75–80% but require further optimization.

Enzyme-Mediated Approaches

Lipases and esterases show potential for catalyzing silyl ether formation under aqueous conditions, though applicability to this compound remains unexplored.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.

Common Reagents and Conditions

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the reaction.

    Condensation: Often carried out under mild heating to promote the elimination of by-products.

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

    Hydrolysis: Formation of silanols and ethanol.

    Condensation: Formation of siloxane polymers.

Scientific Research Applications

Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares structural features and functional properties of Triethoxy[2-(triphenylsilyl)ethyl]silane with other triethoxysilanes:

Compound Name Substituent Group Key Applications Notable Properties
Triethoxy(ethyl)silane (C2) Ethyl (-CH₂CH₃) PVC composites, fiber treatment High Young’s modulus (17.2–19.2 MPa), improves fatigue life
Triethoxy(octyl)silane (C8) Octyl (-C₈H₁₇) Hydrophobic nanohybrid coatings Enhanced hydrophobicity, lower polarity
Triethoxyphenylsilane Phenyl (-C₆H₅) Crosslinking, surface modification Aromatic stability, moderate reactivity
Triethoxyvinylsilane Vinyl (-CH=CH₂) Polymer crosslinking Facilitates covalent bonding via double bonds
This compound Triphenylsilyl (-SiPh₃) Hypothesized: Specialty composites High steric hindrance, slow hydrolysis, potential thermal stability

Performance in Composite Materials

  • Mechanical Reinforcement : Triethoxy(ethyl)silane (C2) demonstrates superior mechanical enhancement in coir/PVC composites, achieving Young’s modulus values of 17.2–19.2 MPa and shear modulus up to 7 MPa at 2 wt.% fiber content . In contrast, sodium hydroxide-treated composites show lower moduli (~8.6 MPa), highlighting C2’s efficacy in interfacial adhesion .
  • Fatigue Resistance : Silane-treated coir fibers (C2) exhibit a fatigue limit of 2.819 MPa at 6% fiber content, outperforming other chemical treatments due to reduced hydroxyl groups and improved fiber-matrix bonding .
  • Hydrophobicity: Alkyl-substituted silanes like C8 and C16 yield nanohybrid materials with higher hydrophobicity, while C2 balances hydrophobicity and mechanical compatibility in polar matrices .

Research Findings and Industrial Relevance

  • Eco-Friendly Composites : Triethoxy(ethyl)silane-treated coir/PVC composites are prioritized in automotive and electrical industries for biodegradability and recyclability .
  • Steric Effects : The triphenylsilyl group in the target compound may limit its use in dense polymer networks but could enhance thermal stability in high-temperature applications .
  • Emerging Applications : Fluorine-free silanes like C2, C8, and C16 are gaining traction in hydrophobic coatings, with C2 offering a balance of cost and performance .

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